molecular formula C20H15N3O4 B11058695 methyl {[5,6-dicyano-2-(4-methoxyphenyl)-1H-indol-1-yl]oxy}acetate

methyl {[5,6-dicyano-2-(4-methoxyphenyl)-1H-indol-1-yl]oxy}acetate

Cat. No.: B11058695
M. Wt: 361.3 g/mol
InChI Key: QCCHHTPOANORGP-UHFFFAOYSA-N
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Description

Methyl 2-{[5,6-dicyano-2-(4-methoxyphenyl)-1H-indol-1-yl]oxy}acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a methoxyphenyl group, dicyano groups, and an indole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[5,6-dicyano-2-(4-methoxyphenyl)-1H-indol-1-yl]oxy}acetate typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxyphenylglyoxal with 5,6-dicyanoindole in the presence of a base, followed by esterification with methyl chloroacetate. The reaction conditions often require the use of solvents like acetonitrile and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[5,6-dicyano-2-(4-methoxyphenyl)-1H-indol-1-yl]oxy}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of a protic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while reduction with sodium borohydride can yield alcohol derivatives.

Scientific Research Applications

Methyl 2-{[5,6-dicyano-2-(4-methoxyphenyl)-1H-indol-1-yl]oxy}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 2-{[5,6-dicyano-2-(4-methoxyphenyl)-1H-indol-1-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The dicyano groups may enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[5,6-dicyano-2-(4-methoxyphenyl)-1H-indol-1-yl]oxy}acetate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both dicyano and methoxyphenyl groups, along with the indole moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H15N3O4

Molecular Weight

361.3 g/mol

IUPAC Name

methyl 2-[5,6-dicyano-2-(4-methoxyphenyl)indol-1-yl]oxyacetate

InChI

InChI=1S/C20H15N3O4/c1-25-17-5-3-13(4-6-17)18-8-14-7-15(10-21)16(11-22)9-19(14)23(18)27-12-20(24)26-2/h3-9H,12H2,1-2H3

InChI Key

QCCHHTPOANORGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC(=C(C=C3N2OCC(=O)OC)C#N)C#N

Origin of Product

United States

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